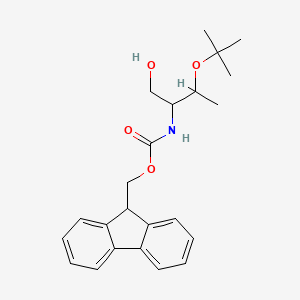

Fmoc-Threoninol(tBu)

Description

BenchChem offers high-quality Fmoc-Threoninol(tBu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Threoninol(tBu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPBNDGSCZOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700696 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438239-28-2 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indispensable Role of Fmoc-Threoninol(tBu) in Advanced Synthesis

An In-Depth Technical Guide to Fmoc-Threoninol(tBu)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide science, the precise assembly of complex molecular architectures is paramount. Fmoc-Threoninol(tBu), a protected amino alcohol, stands out as a critical chiral building block for researchers engaged in sophisticated organic synthesis, particularly in the development of peptide-based therapeutics and novel biomolecules.[1] This guide offers an in-depth exploration of its chemical principles, applications, and field-proven methodologies, providing the technical foundation necessary for its effective utilization in a research and development setting.

Unlike its carboxylic acid counterpart, Fmoc-Threonine(tBu)-OH, the threoninol derivative provides a unique structural motif—a primary alcohol—that opens avenues for diverse chemical modifications and the synthesis of peptide mimics (peptidomimetics), modified peptide backbones, and complex molecular scaffolds. Its strategic importance lies in the orthogonal protection scheme afforded by the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl group. This dual-protection strategy is the cornerstone of its utility, allowing for selective and controlled manipulations during complex synthetic sequences.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The following table summarizes the key quantitative data for Fmoc-Threoninol(tBu).

| Property | Value | References |

| CAS Number | 189337-28-8 | [1][2][3] |

| Molecular Formula | C₂₃H₂₉NO₄ | [1][2][3] |

| Molecular Weight | 383.48 g/mol | [2][4] |

| Appearance | White to off-white powder/crystalline solid | [1][5] |

| Purity | ≥ 98.5% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [1] |

| Storage Conditions | 2°C - 8°C, sealed in a dry environment | [1][2][5] |

| Solubility | Soluble in organic solvents like methanol, DMF, and dichloromethane | [5] |

The Principle of Orthogonal Protection: A Strategic Imperative

The functionality of Fmoc-Threoninol(tBu) in multi-step synthesis is entirely dependent on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under mutually exclusive conditions, thereby allowing for the selective deprotection of one functional group while others remain intact.[6]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino functionality. It is famously base-labile and is efficiently cleaved under mild conditions using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This deprotection is a key step in the iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

-

The tBu (tert-butyl) Group: This ether group shields the nucleophilic hydroxyl (-OH) on the threonine side chain. In stark contrast to the Fmoc group, the tBu group is highly stable to basic conditions but is readily cleaved by strong acids.[6][8] This final deprotection is typically achieved concurrently with cleavage from a solid support using a cocktail containing a high concentration of trifluoroacetic acid (TFA).[6]

This orthogonality is crucial as it prevents unwanted side reactions, such as O-acylation of the side-chain hydroxyl group during coupling steps in peptide synthesis.[6]

Caption: Orthogonal removal of Fmoc and tBu protecting groups.

Core Applications in Research and Drug Development

Fmoc-Threoninol(tBu) is a versatile building block with applications spanning several areas of chemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

While not a standard amino acid for direct incorporation into a growing peptide chain via its carboxyl group, Fmoc-Threoninol(tBu) is invaluable for synthesizing modified peptides and peptidomimetics. The terminal hydroxyl group can be:

-

Oxidized to an aldehyde for subsequent reactions.

-

Coupled to other molecules to create peptide conjugates.

-

Used as an anchor point for cyclization or branching of peptide chains.

Its primary role is in creating structures that mimic natural peptide conformations but possess enhanced stability, bioavailability, or novel biological activity.[1]

Drug Discovery and Development

In pharmaceutical research, Fmoc-Threoninol(tBu) serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a regulatory and efficacy requirement for many modern drugs. It is particularly useful in constructing inhibitors and modulators for various biological targets.[1]

Bioconjugation and Protein Engineering

The ability to selectively deprotect the amine and hydroxyl groups makes this compound a useful linker in bioconjugation chemistry.[1] It can be used to tether peptides or small molecules to larger biomolecules like proteins or antibodies, facilitating the development of targeted drug delivery systems and engineered biomaterials.[1]

Experimental Protocol: Incorporation into a Synthetic Scheme

The following protocol details a representative workflow for coupling Fmoc-Threoninol(tBu) to a resin-bound molecule possessing a free carboxylic acid, a common step in the synthesis of modified peptides or small molecule libraries. This protocol assumes a standard 0.1 mmol synthesis scale.

Materials

-

Resin-bound substrate with a free carboxylic acid (0.1 mmol)

-

Fmoc-Threoninol(tBu) (0.3 mmol, 115 mg)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.29 mmol, 110 mg)

-

DIPEA (N,N-Diisopropylethylamine) (0.6 mmol, 105 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Workflow Diagram

Caption: Workflow for coupling and deprotecting Fmoc-Threoninol(tBu).

Step-by-Step Methodology

-

Resin Swelling: Place the resin-bound substrate (0.1 mmol) in a reaction vessel. Add DMF (~5 mL) and agitate for 30 minutes to swell the resin beads, ensuring optimal accessibility of reactive sites.

-

Activation of Carboxylic Acid: Drain the DMF. In a separate vial, dissolve HBTU (110 mg) and DIPEA (105 µL) in ~2 mL of DMF. Add this activation cocktail to the resin and agitate for 5-10 minutes.

-

Coupling of Fmoc-Threoninol(tBu): Dissolve Fmoc-Threoninol(tBu) (115 mg) in ~2 mL of DMF. Add this solution to the activated resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Reaction: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. The test should be negative (yellow beads), indicating the absence of free primary amines from the starting material (if applicable) and confirming the consumption of the activated ester. A positive test (blue beads) would indicate an incomplete reaction, requiring extended coupling time.[11]

-

Washing: After the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove all unreacted reagents and by-products.

-

Fmoc Deprotection: To expose the primary amine for the next synthetic step, add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes.

-

Causality: The piperidine acts as a base to induce a β-elimination reaction, cleaving the Fmoc group and liberating the free amine.[8] Two treatments ensure complete removal.

-

-

Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine, which would otherwise interfere with subsequent reactions. The resin now bears a terminal, deprotected threoninol residue and is ready for the next step.

Overview of Chemical Synthesis

While researchers typically purchase Fmoc-Threoninol(tBu), understanding its synthesis provides valuable context. A common synthetic route avoids the direct, and often problematic, reduction of the corresponding Fmoc-protected carboxylic acid.[12] A generalized pathway is as follows:

-

Esterification: L-threonine is first protected as its methyl ester.[12][13]

-

Amine Protection: The amino group of the L-threonine methyl ester is protected, often using a benzyl chloroformate (Z-group).[12][13]

-

Side-Chain Protection: The hydroxyl group is then protected by reacting the intermediate with isobutene under acidic conditions to form the tert-butyl ether.[12][13]

-

Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base.[12][13]

-

Reduction: The Z-protected carboxylic acid is carefully reduced to the primary alcohol using a reducing agent like sodium borohydride in tetrahydrofuran, yielding Z-Threoninol(tBu).[12][13]

-

Z-Group Deprotection: The Z-group is removed via hydrogenation to yield H-Threoninol(tBu)-ol.[12][13]

-

Final Fmoc Protection: The free amine is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to afford the final product, Fmoc-Threoninol(tBu).[12][13]

This multi-step process is designed to manage the various reactive sites on the molecule and ensure high purity and stereochemical integrity in the final product.[13]

Conclusion

Fmoc-Threoninol(tBu) is more than a mere reagent; it is a strategic tool for molecular design and construction. Its well-defined physicochemical properties and the robust orthogonality of its protecting groups provide researchers with precise control over complex synthetic pathways. From the creation of novel peptidomimetics in academic research to the development of next-generation therapeutics in the pharmaceutical industry, a deep technical understanding of this building block is essential for innovation and success.

References

- GL Biochem (Shanghai) Ltd. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.

-

Santa Cruz Biotechnology. (n.d.). Fmoc-L-Threoninol(tBu). Retrieved from [Link]

-

Chemsrc. (n.d.). Fmoc-D-Threoninol(tBu). Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Thr(tBu)-ol. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH; CAS 71989-35-0. Retrieved from [Link]

-

Protheragen. (n.d.). Fmoc-Threoninol(tBu). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ol.Fmoc-Thr(tBu)-OH. PubChem. Retrieved from [Link]

-

ChemBK. (2024). FMOC-THR(TBU)-OL. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Novabiochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]

-

ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. raybiotech.com [raybiotech.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 8. digital.csic.es [digital.csic.es]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 13. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

Fmoc-Threoninol(tBu) CAS number 189337-28-8.

An In-Depth Technical Guide to Fmoc-Threoninol(tBu) (CAS: 189337-28-8): A Specialized Building Block for Peptide and Drug Development

Introduction

In the landscape of peptide chemistry and pharmaceutical development, precision and versatility are paramount. The synthesis of complex peptides and peptide-based drugs often requires specialized building blocks that go beyond the canonical amino acids. Fmoc-O-tert-butyl-L-threoninol, commonly referred to as Fmoc-Threoninol(tBu), with CAS number 189337-28-8, is one such critical reagent.[1][2] Unlike its amino acid counterpart, Fmoc-Threoninol(tBu) is a protected amino alcohol. This structural distinction—the presence of a primary alcohol in place of a carboxylic acid—opens up unique avenues for chemical modification, enabling the synthesis of peptide alcohols, enhancing drug delivery, and facilitating novel bioconjugation strategies.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the fundamental properties, synthesis, and applications of Fmoc-Threoninol(tBu), providing not just protocols but the underlying chemical rationale to empower scientists in their experimental design and execution. As a versatile tool, its strategic use can lead to the creation of novel peptide structures with enhanced stability, bioactivity, and therapeutic potential.[2]

Section 1: Physicochemical Properties and Characterization

The efficacy and reproducibility of any synthetic protocol begin with a thorough understanding of the starting material. Fmoc-Threoninol(tBu) is a white to off-white crystalline powder, and its high purity is essential for successful peptide synthesis.[2][4] Key physicochemical data are summarized below, providing critical information for handling, storage, and application.

| Property | Value | References |

| CAS Number | 189337-28-8 | [1][2][5] |

| Molecular Formula | C₂₃H₂₉NO₄ | [2][5][6] |

| Molecular Weight | 383.48 g/mol | [4][5] |

| Appearance | White to off-white powder | [2][3][4] |

| Purity (HPLC) | ≥98.5% | [2] |

| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [2][7] |

| Storage Conditions | 2–8 °C, in a well-sealed container | [5] |

| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol | [2][5] |

Analytical Validation: A Self-Validating System

Confirming the identity and purity of Fmoc-Threoninol(tBu) before use is a critical, self-validating step in any synthesis.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A high-purity starting material (typically ≥99%) prevents the introduction of deletion or truncated sequences into the final peptide product.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, ensuring the correct material is being used.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Key signals include the aromatic protons of the Fmoc group, the nine equivalent protons of the tert-butyl group, and the characteristic peaks of the threoninol backbone.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the Fmoc carbonyl group (1680–1720 cm⁻¹) and the C-O ether bond of the tBu group (1100–1250 cm⁻¹), confirming the presence of the key functional groups.[7]

Section 2: The Chemistry of Protection: The Fmoc/tBu Orthogonal Strategy

The utility of Fmoc-Threoninol(tBu) in multi-step synthesis is rooted in the concept of orthogonal protection, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[9][10] This strategy employs two chemically distinct protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis.

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the threoninol. It is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF.[10] Its stability in acidic conditions is crucial.

-

The tBu (tert-butyl) Group: This group protects the hydroxyl side chain of the threoninol. It is acid-labile and remains stable during the repeated basic treatments used for Fmoc removal. It is cleaved during the final step of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[9][10]

This orthogonality ensures that the side chain remains protected throughout the entire peptide chain elongation process, preventing unwanted side reactions, and is only removed during the final cleavage step.

Caption: Orthogonal deprotection scheme for the Fmoc/tBu strategy.

Section 3: Synthesis of Fmoc-Threoninol(tBu)

The synthesis of Fmoc-Threoninol(tBu) is a multi-step process that requires careful control of protecting groups to achieve high yield and purity. A common challenge is the potential for the base-labile Fmoc group to be cleaved during the reduction of a carboxylic acid.[11] More robust synthetic routes therefore employ an alternative N-protecting group, such as the Z (benzyloxycarbonyl) group, during the reduction step.[11]

A representative synthetic pathway is outlined below:[11][12]

-

Esterification: L-threonine is reacted with thionyl chloride in methanol to form L-threonine methyl ester hydrochloride.

-

N-Protection: The amino group of the methyl ester is protected with a Z-group using benzyl chloroformate.

-

Side-Chain Protection: The hydroxyl side chain is protected with a tert-butyl group via reaction with isobutene under acidic conditions.

-

Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base.

-

Reduction: The carboxylic acid is reduced to a primary alcohol using a reducing agent like sodium borohydride in the presence of N-methylmorpholine and ethyl chloroformate. This step converts the amino acid derivative into an amino alcohol derivative.[11]

-

Z-Group Deprotection: The Z-group is removed by catalytic hydrogenation to yield the free amino alcohol, H-Thr(tBu)-ol.

-

Fmoc Protection: The final step involves the reaction of H-Thr(tBu)-ol with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the target product, Fmoc-Threoninol(tBu).[11]

Caption: Representative synthesis workflow for Fmoc-Threoninol(tBu).

Section 4: Applications in Peptide Synthesis

The primary application of Fmoc-Threoninol(tBu) is as a specialized building block in SPPS to generate peptides with a C-terminal alcohol, known as peptide alcohols. These modifications can significantly alter the biological properties of a peptide, often increasing its resistance to degradation by carboxypeptidases and potentially improving its pharmacokinetic profile.

Experimental Protocol 1: Loading Fmoc-Threoninol(tBu) onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial step of SPPS, where the amino alcohol is anchored to the solid support. The 2-CTC resin is ideal for this purpose as it allows for the attachment of hydroxyl groups under mild conditions, minimizing side reactions.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Threoninol(tBu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Methodology:

-

Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in the reaction vessel. Drain the DCM.

-

Loading Solution Preparation: In a separate vial, dissolve Fmoc-Threoninol(tBu) (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq) to the solution and mix gently.

-

Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture gently at room temperature for 2-4 hours.

-

Capping: To cap any remaining reactive chlorotrityl sites, drain the loading solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Experimental Protocol 2: Cleavage and Global Deprotection

Once the peptide synthesis is complete, the final peptide alcohol is cleaved from the resin, and the acid-labile side-chain protecting groups (including the tBu group on the threoninol) are removed simultaneously.[13][14]

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment) [14]

-

Cold diethyl ether

-

Centrifuge tubes

Methodology:

-

N-Terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final residue has been removed by treatment with 20% piperidine in DMF.[15]

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vial.

-

Acidic Cleavage: Add the cold cleavage cocktail (e.g., 2 mL) to the resin. Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups.[13]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc-Threoninol(tBu) | 438239-28-2 | Benchchem [benchchem.com]

- 8. ajpamc.com [ajpamc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 12. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. merckmillipore.com [merckmillipore.com]

Fmoc-Threoninol(tBu) molecular weight and formula.

An In-depth Technical Guide to Fmoc-Threoninol(tBu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Fmoc-O-tert-butyl-L-threoninol (Fmoc-Threoninol(tBu)), a critical amino alcohol derivative utilized in synthetic chemistry. We will explore its fundamental physicochemical properties, outline its chemical synthesis, and detail its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS). The strategic use of its orthogonal protecting groups—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group—affords precise control in the construction of complex peptide analogues and peptidomimetics. This document serves as a key resource for professionals engaged in peptide chemistry, drug discovery, and molecular biology.

Introduction: The Role of Fmoc-Threoninol(tBu) in Modern Synthesis

Fmoc-O-tert-butyl-L-threoninol is a protected amino alcohol that serves as a crucial building block in the development of peptide-based therapeutics and other complex organic molecules.[1] Unlike its carboxylic acid counterpart, Fmoc-Thr(tBu)-OH, the terminal alcohol functionality of Fmoc-Threoninol(tBu) allows for the introduction of unique structural modifications at the C-terminus of a peptide chain, such as ester or ether linkages. This capability is invaluable in the design of novel peptide drugs with enhanced stability, bioactivity, and pharmacokinetic profiles.[1]

The compound's utility is anchored in its orthogonal protection scheme. The Fmoc group protects the amine, while the tert-butyl group protects the side-chain hydroxyl. This allows for selective deprotection and stepwise assembly, making it an essential tool for researchers in both academic and industrial laboratories focused on drug discovery and development.[1]

Physicochemical and Quantitative Data

A precise understanding of a reagent's properties is fundamental to its successful application. The key characteristics of Fmoc-Threoninol(tBu) are summarized below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₄[1][2][3][4] |

| Molecular Weight | 383.48 g/mol [2][4] (also cited as 383.5 g/mol [1][3]) |

| CAS Number | 189337-28-8[1][2][3][5] |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 98.5% (HPLC)[1] |

| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol, Fmoc-O-tert-butyl-L-threoninol[1][2][3] |

| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF)[1] |

| Storage Conditions | Store at 0-8 °C[1][2] |

Overview of Chemical Synthesis

The synthesis of Fmoc-O-tert-butyl-L-threoninol is a multi-step process designed to install the necessary protecting groups onto the L-threonine scaffold and then reduce the carboxylic acid to a primary alcohol. A common synthetic route aims to solve challenges such as preventing the decomposition of the Fmoc group during reduction.[6][7]

A representative synthetic pathway is outlined below.[6][7]

Caption: Generalized workflow for the synthesis of Fmoc-Threoninol(tBu).

This process involves:

-

Esterification of L-threonine to protect the carboxylic acid.[6][7]

-

Side-Chain Protection by adding the tert-butyl (tBu) ether to the hydroxyl group.[6][7]

-

Reduction of the free carboxylic acid to a primary alcohol.[6][7]

-

Deprotection of the amine by removing the Z-group via hydrogenation.[6][7]

-

Final Protection of the free amine with the Fmoc group using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Threoninol(tBu) is as a specialized building block in the Fmoc/tBu strategy of SPPS.[1][8] This strategy is the dominant method for preparing synthetic peptides and relies on the orthogonal stability of the Fmoc and side-chain protecting groups.[9] The Fmoc group is removed with a base (e.g., piperidine), while the tBu group is removed with a strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[8]

Workflow for Incorporation into a Peptide Chain

The following diagram and protocol describe the standard cycle for coupling Fmoc-Threoninol(tBu) or any Fmoc-protected amino acid to a solid support resin.

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Coupling Step

This protocol outlines the manual coupling of an Fmoc-protected amino acid (such as Fmoc-Thr(tBu)-OH, a related precursor) to a resin-bound peptide with a free N-terminal amine. The principles are directly applicable to solution-phase coupling involving Fmoc-Threoninol(tBu).

-

Resin Preparation: Start with a solid-phase resin (e.g., 0.1 mmol scale) that has undergone Fmoc deprotection, presenting a free primary or secondary amine. Wash the resin thoroughly with dimethylformamide (DMF) to remove residual piperidine.

-

Activation of the Amino Acid:

-

In a separate vessel, dissolve the incoming Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents, ~0.4 mmol) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 8 equivalents), to the solution to initiate the activation of the carboxylic acid.[8]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the vessel containing the washed peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction proceeds to completion.[8]

-

-

Washing:

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively with DMF (typically 5-6 times) to completely remove excess reagents and by-products.[8] The resin is now ready for the next Fmoc-deprotection step to continue chain elongation.

-

Conclusion

Fmoc-Threoninol(tBu) is a highly valuable and specialized reagent in the field of peptide and medicinal chemistry. Its distinct structural feature—a protected primary alcohol—opens avenues for creating non-natural peptide structures and peptidomimetics that are inaccessible with standard amino acid building blocks. The robust and well-understood chemistry of its Fmoc and tBu protecting groups ensures its seamless integration into established SPPS workflows. For researchers and drug developers, a thorough understanding of this compound's properties and applications is essential for advancing the design of next-generation therapeutics.

References

-

Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Patsnap. [Link]

-

Fmoc-Thr(tBu)-ol. RayBiotech. [Link]

- CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.

-

Fmoc-Thr(tBu)-ol.Fmoc-Thr(tBu)-OH. PubChem - NIH. [Link]

-

Fmoc-D-Threoninol(tBu) | CAS#:1189357-56-9. Chemsrc. [Link]

-

Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC - NIH. [Link]

-

Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides. [Link]

-

Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate. [Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly named, generic guide likely from a supplier]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. raybiotech.com [raybiotech.com]

- 5. usbio.net [usbio.net]

- 6. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis pathway for Fmoc-O-tert-butyl-L-threoninol.

An In-Depth Technical Guide to the Synthesis of Fmoc-O-tert-butyl-L-threoninol

Authored by: A Senior Application Scientist

Abstract

Fmoc-O-tert-butyl-L-threoninol is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of complex peptide-based therapeutics and research tools.[1] Its structure, featuring an N-terminal Fmoc group for temporary protection, a stable O-tert-butyl ether on the side chain, and a C-terminal alcohol, makes it a valuable component for constructing modified peptides with enhanced stability and bioactivity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Fmoc-O-tert-butyl-L-threoninol, starting from the readily available amino acid, L-threonine. The methodology detailed herein is designed to circumvent common synthetic pitfalls, such as the lability of the Fmoc group under reductive conditions, thereby ensuring high yield and purity. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable protocol.

Strategic Overview: A Chemist's Perspective on the Synthesis Pathway

The synthesis of Fmoc-O-tert-butyl-L-threoninol from L-threonine is not a trivial one-step conversion. It requires a multi-stage protecting group strategy to ensure the selective transformation of the C-terminal carboxylic acid into a primary alcohol without affecting other reactive sites. A direct reduction of Fmoc-O-tert-butyl-L-threonine is often problematic because the standard reducing agents, like sodium borohydride, can cleave the base-sensitive Fmoc protecting group, leading to significantly lower yields and complex purification challenges.[2][3]

To overcome this, a more robust synthetic route is employed. The core of this strategy is to use a stable protecting group for the amine during the reduction step, which is later swapped for the Fmoc group. The benzyloxycarbonyl (Z or Cbz) group is an ideal candidate as it is stable to the basic and reductive conditions used in the intermediate steps but can be cleanly removed via hydrogenation.

The overall strategy, therefore, involves seven key stages:

-

Carboxyl Protection: Esterification of L-threonine to protect the carboxylic acid.

-

Amino Protection: Introduction of the Z-group to protect the primary amine.

-

Hydroxyl Protection: Etherification of the side-chain hydroxyl group with a tert-butyl group.

-

Carboxyl Deprotection: Saponification of the methyl ester to regenerate the free carboxylic acid.

-

Reduction: Conversion of the carboxylic acid to a primary alcohol.

-

Amino Deprotection: Removal of the Z-group via hydrogenolysis.

-

Final Fmoc Protection: Installation of the final Fmoc group on the primary amine.

This sequence ensures that each transformation occurs with high fidelity, minimizing side reactions and maximizing the overall yield of the target molecule.

Caption: Detailed experimental workflow for the synthesis.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

-

To a 1000 mL three-neck flask, add L-threonine (70g) and methanol (500 mL).

-

Cool the mixture in an ice bath to below 0°C.

-

Slowly add thionyl chloride (64 mL) dropwise while maintaining the temperature below 0°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

-

Remove the solvent by distillation under reduced pressure at 55°C to obtain L-threonine methyl ester hydrochloride as an oil (~100g). The product is used in the next step assuming a quantitative yield. [2]

Step 2: Synthesis of Z-Thr-OMe

-

In a 2L beaker, dissolve the L-threonine methyl ester hydrochloride (~100g) in water (600 mL).

-

Adjust the pH to alkaline using sodium bicarbonate.

-

Add benzyl chloroformate (Z-Cl, 110g) dropwise. During the addition, maintain the pH between 8 and 9 by adding 2M sodium hydroxide solution as needed.

-

After the reaction is complete, extract the mixture with ethyl acetate (1 L).

-

Wash the organic layer sequentially with water (500 mL) and saturated brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate (100g), filter, and concentrate under reduced pressure until a solid precipitates.

-

Crystallize the solid from petroleum ether (600 mL), filter, and dry to obtain Z-Thr-OMe. [2]

Step 3: Synthesis of Z-Thr(tBu)-OMe

-

Dissolve Z-Thr-OMe in dichloromethane (DCM).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutene gas through the solution until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and perform an aqueous workup.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield Z-Thr(tBu)-OMe. [3]

Step 4: Synthesis of Z-Thr(tBu)-OH

-

Dissolve Z-Thr(tBu)-OMe in a mixture of acetone and water.

-

Add a suitable alkali (e.g., sodium hydroxide) to saponify the methyl ester.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry to obtain Z-Thr(tBu)-OH. [3]

Step 5: Synthesis of Z-Thr(tBu)-ol

-

In a 2L three-necked flask, dissolve Z-Thr(tBu)-OH (130g) in tetrahydrofuran (THF, 1300 mL).

-

Cool the solution to below 0°C.

-

Add N-methylmorpholine (42.5g) and ethyl chloroformate (45.6g) dropwise to form the mixed anhydride.

-

Subsequently, add a solution of sodium borohydride (15.8g) in water (83.5 mL of a 5 mol/L solution) dropwise.

-

Allow the reaction to proceed overnight (12-16 hours).

-

Extract the product with ethyl acetate (800 mL). Wash the organic layer with water (300 mL) and saturated brine (300 mL).

-

Dry over anhydrous sodium sulfate (100g), filter, and concentrate under reduced pressure to obtain Z-Thr(tBu)-ol. [2](Expected yield: ~75-85%). [3]

Step 6: Synthesis of H-Thr(tBu)-ol

-

In a 1L three-necked flask, dissolve Z-Thr(tBu)-ol (92g) in methanol (800 mL).

-

Add 5% palladium on carbon (Pd/C, 8.3g) catalyst.

-

Pass hydrogen gas through the mixture with vigorous stirring until the reaction is complete (monitored by TLC).

-

Filter off the catalyst through a pad of Celite and concentrate the filtrate to dryness under reduced pressure to obtain H-Thr(tBu)-ol (~53g), which is used directly in the next step. [2]

Step 7: Synthesis of Fmoc-O-tert-butyl-L-threoninol

-

In a 2L beaker, dissolve H-Thr(tBu)-ol (53g) in a mixture of water (300 mL) and acetone (500 mL).

-

Add sodium carbonate (43g) followed by N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 110g).

-

Stir the reaction until completion.

-

Extract the product with ethyl acetate (1000 mL).

-

Wash the organic layer with water (300 mL) and saturated brine (300 mL).

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-O-tert-butyl-L-threoninol. [3]

Quantitative Data and Reagent Summary

The following table summarizes the typical quantities and expected yields for the key transformations, based on a starting amount of approximately 0.59 moles of L-threonine.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 5 | Z-Thr(tBu)-OH | N-Methylmorpholine, Ethyl Chloroformate, NaBH₄ | Z-Thr(tBu)-ol | 75 - 85% [2][3] |

| 6 | Z-Thr(tBu)-ol | H₂, 5% Pd/C | H-Thr(tBu)-ol | ~100% (crude) [2][3] |

| 7 | H-Thr(tBu)-ol | Fmoc-OSu, Na₂CO₃ | Fmoc-O-tert-butyl-L-threoninol | High |

Purification and Characterization

The final product, Fmoc-O-tert-butyl-L-threoninol, should be purified to a high degree (>98.5%) for use in peptide synthesis. [1]

-

Purification: The primary method for purification is recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). If impurities persist, flash column chromatography on silica gel can be employed.

-

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Parameter | Typical Specification | Method |

| Appearance | White to off-white powder | Visual Inspection [1] |

| Purity | ≥ 98.5% | HPLC [1] |

| Molecular Formula | C₂₃H₂₉NO₄ | --- |

| Molecular Weight | 383.5 g/mol | Mass Spectrometry [1] |

| Optical Rotation | [a]D20 = +8 ± 1º (c=2 in DMF) | Polarimetry [1] |

| Storage | 0 - 8 °C | --- [1][4] |

Conclusion

The synthesis pathway detailed in this guide represents a robust and field-proven method for producing high-purity Fmoc-O-tert-butyl-L-threoninol. By strategically employing the benzyloxycarbonyl (Z) group for amine protection during the critical reduction step, this protocol effectively avoids the decomposition of the acid- and base-sensitive protecting groups that are essential for modern Fmoc-based solid-phase peptide synthesis. The systematic, step-by-step approach, grounded in established chemical principles, provides researchers and drug development professionals with a reliable method to access this crucial building block for advanced peptide manufacturing.

References

-

Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Eureka | Patsnap.

-

CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.

-

Fmoc-O-tert-butyl-L-threoninol. Chem-Impex.

-

Fmoc-Threoninol(tBu) | 438239-28-2. Benchchem.

-

CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method. Google Patents.

-

Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.

-

Mastering SPPS: The Crucial Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis. Benchchem.

-

Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt. Google Patents.

-

A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. Benchchem.

-

CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester. Google Patents.

-

Fmoc / t-Bu Solid Phase Synthesis. Sunresin.

-

Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC - NIH.

-

Fmoc-O-tert-butyl-L-threoninol | 189337-28-8. Biosynth.

Sources

A Comprehensive Technical Guide to the Solubility of Fmoc-Threoninol(tBu) in Common Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-O-tert-butyl-L-threoninol (Fmoc-Threoninol(tBu)), a pivotal building block in contemporary peptide synthesis and drug development. An exhaustive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, ensuring the purity of synthetic peptides, and achieving high yields. This document synthesizes theoretical principles of solubility, qualitative and extrapolated quantitative data, and a detailed experimental protocol for the empirical determination of solubility. Furthermore, this guide offers insights into the molecular interactions governing the dissolution of Fmoc-Threoninol(tBu), empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Critical Role of Solubility in Synthesis

Fmoc-Threoninol(tBu) is an amino alcohol derivative widely employed in the synthesis of complex peptides and as a chiral building block in the development of novel therapeutic agents. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) group on the side-chain hydroxyl imparts specific chemical properties that are advantageous in multi-step syntheses. However, the successful application of this reagent is fundamentally dependent on its solubility in the chosen reaction solvent.

Inadequate solubility can precipitate a cascade of synthetic challenges, including:

-

Suboptimal Reaction Kinetics: Incomplete dissolution of the amino alcohol leads to a lower effective concentration, thereby retarding the reaction rate.

-

Incomplete Reactions: A heterogeneous reaction mixture can prevent the complete conversion of starting materials, resulting in complex product mixtures and challenging purifications.

-

Aggregation: Poorly solvated molecules may aggregate, further diminishing their reactivity and potentially leading to side reactions.

This guide provides a foundational understanding of the factors governing the solubility of Fmoc-Threoninol(tBu) and practical methodologies for its assessment.

Theoretical Framework: The Interplay of Solute and Solvent Properties

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.

Physicochemical Properties of Fmoc-Threoninol(tBu)

The solubility of Fmoc-Threoninol(tBu) is a composite of the contributions from its distinct structural motifs:

-

The Fmoc Group: This large, aromatic, and nonpolar moiety is the dominant contributor to the molecule's overall hydrophobicity. It facilitates solubility in nonpolar and moderately polar organic solvents through π-π stacking and van der Waals interactions.

-

The Threoninol Backbone: The presence of a hydroxyl group and the carbamate linkage introduces polarity and the capacity for hydrogen bonding (both as a donor and an acceptor).

-

The tert-Butyl (tBu) Protecting Group: This bulky, aliphatic group is highly nonpolar and contributes to the steric hindrance around the side-chain hydroxyl group. While it prevents unwanted side reactions, its hydrophobicity influences solubility in nonpolar solvents.

A qualitative assessment suggests that Fmoc-Threoninol(tBu) is a moderately polar molecule with significant nonpolar character.

Properties of Common Organic Solvents

The choice of solvent is a critical determinant of solubility. The following table summarizes the key properties of solvents frequently used in peptide synthesis and drug development:

| Solvent | Abbreviation | Polarity (Dielectric Constant, ε) | Hydrogen Bond Donor/Acceptor | General Utility |

| N,N-Dimethylformamide | DMF | 36.7 | Acceptor | Excellent solvent for peptide synthesis. |

| N-Methyl-2-pyrrolidone | NMP | 32.2 | Acceptor | A common alternative to DMF with strong solvating power.[1] |

| Dimethyl Sulfoxide | DMSO | 46.7 | Acceptor | Highly polar aprotic solvent, effective for dissolving a wide range of compounds.[2] |

| Dichloromethane | DCM | 8.9 | Neither | Good for dissolving nonpolar to moderately polar compounds.[3] |

| Tetrahydrofuran | THF | 7.5 | Acceptor | Moderately polar ether, used in a variety of organic reactions.[3] |

| Acetonitrile | ACN | 37.5 | Acceptor | Polar aprotic solvent, often used in chromatography. |

| Isopropyl Alcohol | IPA | 19.9 | Both | Protic solvent with moderate polarity. |

| Ethyl Acetate | EtOAc | 6.0 | Acceptor | Moderately polar solvent with ester functionality. |

Solubility Profile of Fmoc-Threoninol(tBu)

While comprehensive, quantitative solubility data for Fmoc-Threoninol(tBu) is not extensively published, we can extrapolate from available information and the underlying chemical principles.

Qualitative and Extrapolated Quantitative Solubility Data

Based on supplier information and data for structurally related compounds, the following solubility profile can be anticipated. It is important to note that these are estimates and should be confirmed experimentally for critical applications.[4]

| Solvent | Abbreviation | Expected Solubility | Rationale and Supporting Data |

| N,N-Dimethylformamide | DMF | Very High | DMF is an excellent solvent for Fmoc-protected amino acids.[5] For the related Fmoc-Thr(tBu)-OH, it is described as "clearly soluble" at 0.5 M.[5] A similar high solubility is expected for the amino alcohol. |

| N-Methyl-2-pyrrolidone | NMP | Very High | NMP is a powerful solvent for peptide synthesis and is known to effectively dissolve most Fmoc-amino acids.[1] |

| Dimethyl Sulfoxide | DMSO | High | The high polarity of DMSO makes it a good solvent for many organic molecules, including protected amino acids.[2] |

| Dichloromethane | DCM | High | The large, nonpolar Fmoc group should drive solubility in DCM.[4] |

| Methanol | MeOH | High | Supplier data indicates high solubility.[4] The hydroxyl group of methanol can hydrogen bond with the solute. |

| Ethanol | EtOH | High | Similar to methanol, ethanol is expected to be a good solvent.[4] |

| Tetrahydrofuran | THF | Moderate | THF is less polar than DMF and NMP, and while it should dissolve Fmoc-Threoninol(tBu), the solubility may be lower. |

| Acetonitrile | ACN | Moderate to Low | While polar, ACN is not always as effective as DMF or NMP for dissolving larger Fmoc-protected amino acids.[5] |

| Isopropyl Alcohol | IPA | Moderate to Low | As a less polar alcohol, IPA's solvating power for this molecule may be limited. |

| Ethyl Acetate | EtOAc | Moderate to Low | The moderate polarity of EtOAc may provide some solubility, but it is unlikely to be as effective as more polar aprotic solvents. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, empirical determination is essential. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol provides a reliable framework for determining the solubility of Fmoc-Threoninol(tBu).

Materials:

-

Fmoc-Threoninol(tBu)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Fmoc-Threoninol(tBu) and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Sample Preparation for Equilibration:

-

Add an excess amount of Fmoc-Threoninol(tBu) to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Clarification:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

-

Analysis by HPLC:

-

Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

-

Analyze the filtered sample solution by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Fmoc-Threoninol(tBu) in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Fmoc-Threoninol(tBu).

Discussion and Practical Implications

The solubility of Fmoc-Threoninol(tBu) is a critical parameter that directly influences its utility in synthetic chemistry. The high expected solubility in polar aprotic solvents like DMF and NMP makes these the solvents of choice for reactions involving this amino alcohol, particularly in the context of solid-phase peptide synthesis (SPPS).[1] The moderate to high solubility in dichloromethane (DCM) also provides a viable, less polar alternative for specific applications.

For processes where the use of these solvents is not desirable, a thorough understanding of the solubility in alternative solvents is crucial. The experimental protocol provided in this guide offers a robust method for generating this data, enabling the optimization of reaction conditions and the development of more sustainable synthetic processes.

Conclusion

While a comprehensive quantitative database for the solubility of Fmoc-Threoninol(tBu) is not yet publicly available, this technical guide provides a strong theoretical and practical framework for researchers. By understanding the interplay of the solute's physicochemical properties and the characteristics of the solvent, and by employing a rigorous experimental protocol, scientists and drug development professionals can confidently navigate the challenges associated with the solubility of this important synthetic building block. This knowledge is fundamental to the successful and efficient synthesis of novel peptides and complex organic molecules.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

-

ChemBK. (2024). FMOC-THR(TBU)-OL. Retrieved from [Link]

- BenchChem. (2025). Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide.

-

Lund University Publications. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). What is the solubility of my compound?. ADMET & DMPK, 7(1), 1–5.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1025.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031333, ol.Fmoc-Thr(tBu)-OH. Retrieved from [Link]

- European Medicines Agency. (2020).

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Nishi, H., Inazu, T., & Mukaiyama, T. (1987). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Chemistry Letters, 16(11), 2281-2284.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).

-

Nia Innovation. (n.d.). Fmoc-D-Thr(tBu)-OL. Retrieved from [Link]

- Gârea, S. A., Ioniță, M., & Alexandrescu, E. (2020). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Gels, 6(4), 36.

- ACS Publications. (2021). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces, 13(49), 59286–59295.

-

ChemSrc. (n.d.). Fmoc-D-Threoninol(tBu). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Fmoc-Threoninol(tBu)

Introduction: The Critical Role of Fmoc-Threoninol(tBu) in Advanced Synthesis

Fmoc-O-tert-butyl-L-threoninol, hereafter referred to as Fmoc-Threoninol(tBu), is a cornerstone building block in the fields of peptide synthesis and medicinal chemistry.[1] As a protected amino alcohol, it serves a pivotal role in the construction of complex peptide-based therapeutics, peptidomimetics, and other intricate molecular architectures where the C-terminal carboxylic acid is replaced by a primary alcohol.[1] Its utility stems from the orthogonal nature of its two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl. This dual protection scheme allows for precise, sequential manipulation during synthesis, making a thorough understanding of its stability profile not just advantageous, but essential for reproducible and high-yield outcomes.

This guide provides a detailed examination of the chemical stability of Fmoc-Threoninol(tBu), outlines field-proven storage and handling protocols, and presents methodologies for verifying its integrity, ensuring researchers and drug development professionals can leverage this reagent with maximum confidence and efficacy.

I. The Chemical Stability Profile: An Orthogonal Duality

The stability of Fmoc-Threoninol(tBu) is best understood by analyzing the distinct properties of its two protecting groups. The molecule's overall integrity under standard ambient conditions is generally robust, but its resilience during synthetic manipulations is entirely dependent on the chemical environment.

The Fmoc (9-fluorenylmethoxycarbonyl) Group: Base-Labile Amine Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its remarkable stability in acidic conditions and its clean, rapid removal by mild bases.[2][3]

-

Mechanism of Lability: The Fmoc group's susceptibility to base is due to the acidic proton at the C9 position of the fluorene ring. A weak base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction.[4][5][6] This process releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the excess amine to prevent side reactions.[2][3]

-

Conditions for Cleavage: Standard deprotection is achieved with 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][7] The reaction is extremely rapid, often completing within minutes.[2][5]

-

Inherent Instability: This base-lability means the Fmoc group is incompatible with strongly basic reaction conditions. Care must be taken to avoid premature deprotection, which can be triggered by tertiary amines like diisopropylethylamine (DIPEA), albeit at a much slower rate than with piperidine.[4][8] The stability of Fmoc-amino acid solutions in DMF is also finite; they are generally considered stable for at least a week when refrigerated but should not be stored for extended periods.[4]

The tert-Butyl (tBu) Group: Acid-Labile Hydroxyl Protection

The tert-butyl ether is an exceptionally robust protecting group for the threonine side-chain hydroxyl, chosen for its extreme stability under the basic conditions required for Fmoc removal.[9]

-

Mechanism of Lability: The tBu group is cleaved under strongly acidic conditions, typically via a mechanism involving protonation of the ether oxygen followed by the elimination of a stable tert-butyl cation. This cation is then neutralized by scavengers in the cleavage cocktail.

-

Conditions for Cleavage: Cleavage is most commonly performed at the end of a synthesis using a high concentration of trifluoroacetic acid (TFA).[10] It is completely stable to the mild bases used for Fmoc deprotection, providing the necessary orthogonality for successful peptide synthesis.[3]

-

Inherent Stability: The tBu ether is stable across a wide pH range, particularly from neutral to strongly basic conditions.[9][11] This makes it an ideal choice for protecting hydroxyl groups during the iterative cycles of Fmoc-SPPS.

The interplay between these two groups defines the molecule's utility. The diagram below illustrates the primary degradation pathways under synthetic, rather than storage, conditions.

Caption: Experimental workflow for HPLC-based purity analysis.

Methodology:

-

Standard/Sample Preparation:

-

Accurately weigh ~5 mg of Fmoc-Threoninol(tBu) and dissolve in 5.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

If assessing a new batch, use a certified reference standard for comparison if available.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Compare the retention time to a known standard. Degradation products, such as H-Threoninol(tBu) or Fmoc-Threoninol, will have significantly different retention times.

-

Protocol: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade the compound to understand its lability and to confirm that the HPLC assay is "stability-indicating" (i.e., capable of resolving degradants from the parent compound).

Methodology:

-

Prepare Stress Samples: Prepare four separate 1 mg/mL solutions of Fmoc-Threoninol(tBu) in ACN/Water (1:1).

-

Acidic Stress: Add 100 µL of 1 M HCl. Heat at 60°C for 4 hours.

-

Basic Stress: Add 100 µL of 1 M NaOH. Let stand at room temperature for 1 hour.

-

Oxidative Stress: Add 100 µL of 3% H₂O₂. Let stand at room temperature for 24 hours.

-

Thermal Stress: Heat one sample at 80°C for 24 hours (as a solid before dissolving).

-

-

Analysis:

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples using the HPLC Purity Assay described above.

-

-

Interpretation:

-

The acidic stress sample should show a new, more polar peak corresponding to Fmoc-Threoninol (loss of tBu).

-

The basic stress sample should show a significantly more polar peak corresponding to H-Threoninol(tBu) (loss of Fmoc).

-

The results confirm the expected lability and validate the analytical method's ability to monitor stability effectively.

-

IV. Conclusion

Fmoc-Threoninol(tBu) is a robust and highly versatile reagent when its specific chemical sensitivities are understood and respected. Its stability is governed by the orthogonal nature of the base-labile Fmoc group and the acid-labile tBu group. By implementing the stringent storage conditions (2-8°C, dry, inert atmosphere) and careful handling procedures outlined in this guide, researchers can ensure the reagent's integrity from the stock bottle to the reaction vessel. Furthermore, the provided HPLC protocols empower laboratories to independently verify purity and stability, creating a self-validating system that underpins reproducible, high-quality synthesis in research and drug development.

References

-

Title: tert-Butyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide Source: ResearchGate (Request PDF) URL: [Link]

-

Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: Fmoc - Lokey Lab Protocols Source: University of California, Santa Cruz URL: [Link]

-

Title: Alcohol Protecting Groups Source: University of Windsor Chemistry URL: [Link]

-

Title: t-Butyl Ether Protecting Groups Source: Pearson URL: [Link]

-

Title: Standard Fmoc Protected Amino Acids Source: Activotec URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]

-

Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Methods for Removing the Fmoc Group Source: ResearchGate URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. tert-Butyl Ethers [organic-chemistry.org]

Introduction: The Strategic Importance of Fmoc-Threoninol(tBu)

An In-Depth Technical Guide to Fmoc-Threoninol(tBu): Synthesis, Application, and Strategic Insights for Advanced Peptide Chemistry

In the landscape of modern peptide synthesis and drug development, the ability to create complex, precisely engineered molecules is paramount. Fmoc-O-tert-butyl-L-threoninol, commonly abbreviated as Fmoc-Threoninol(tBu), represents a critical building block for such endeavors. It is a protected amino alcohol derived from L-threonine, where the α-amino group is shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl is protected by the acid-labile tert-butyl (tBu) group.[1][2]

Unlike its amino acid counterpart, Fmoc-Thr(tBu)-OH, which is used to extend a peptide chain via a carboxyl group, Fmoc-Threoninol(tBu) introduces a terminal alcohol functionality. This structural modification is a key strategic choice for researchers aiming to develop peptide-based therapeutics with enhanced stability, modified bioactivity, or for use as versatile intermediates in bioconjugation and the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Quantitative Data

Accurate handling, storage, and application of Fmoc-Threoninol(tBu) begin with a clear understanding of its fundamental properties. The data below, consolidated from various suppliers and chemical databases, provides a reliable reference for laboratory use.

| Property | Value | References |

| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol, Fmoc-O-tert-butyl-L-threoninol, N-FMOC-L-THR(TBU)-OL, (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate | [1][3][4][5][] |

| CAS Number | 189337-28-8 | [1][3][4] |

| Molecular Formula | C₂₃H₂₉NO₄ | [1][4][5] |

| Molecular Weight | 383.5 g/mol (or 383.48 g/mol ) | [1][4] |

| Appearance | White to off-white powder | [1][7] |

| Purity | ≥ 97% or ≥ 98.5% (by HPLC) | [1][4] |

| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [1] |

| Storage Conditions | 0-8 °C in a sealed container | [1][3][4] |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | |

| Computational Data | TPSA: 67.79 Ų, XLogP3: 3.7 - 4.09 | [4][7] |

The Cornerstone of Application: The Fmoc/tBu Orthogonal Protection Strategy

The utility of Fmoc-Threoninol(tBu) in multi-step synthesis is entirely dependent on the principle of orthogonal protection . This strategy employs protecting groups that are removed under distinctly different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[8][9][10]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group (α-Amino Protection) : This group is highly sensitive to basic conditions. It is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF.[8][9] This deprotection is mild, rapid, and forms the basis of the iterative cycle in Fmoc-based solid-phase peptide synthesis (SPPS). The stability of the Fmoc group to acids is crucial, as it ensures the α-amino group remains protected during the removal of acid-labile side-chain protecting groups.[8]

-

The tBu (tert-butyl) Group (Side-Chain Hydroxyl Protection) : The tBu group is a robust, acid-labile protecting group. It remains completely stable during the repeated piperidine treatments used to remove the Fmoc group.[11] Its removal requires a strong acid, typically as part of a cleavage cocktail containing high concentrations of trifluoroacetic acid (TFA).[8][12] This ensures the threonine side-chain hydroxyl group does not engage in unwanted side reactions, such as O-acylation, during peptide chain elongation.[11]

The diagram below illustrates the selective deprotection logic that underpins the Fmoc/tBu strategy.

Synthesis of Fmoc-Threoninol(tBu)

While commercially available, understanding the synthesis of Fmoc-Threoninol(tBu) provides insight into its purity and potential byproducts. Patent literature outlines several routes. A common strategy involves protecting the functional groups of L-threonine, followed by the reduction of the carboxylic acid to a primary alcohol.[13][14] A key innovation in modern synthesis is to perform the reduction before introducing the base-sensitive Fmoc group, which avoids decomposition and improves overall yield.[14]

A representative synthesis pathway is detailed below:

-

Esterification and N-Protection : L-threonine is first converted to its methyl ester, and the amino group is protected with a benzyloxycarbonyl (Z) group.

-

Side-Chain Protection : The side-chain hydroxyl is protected with a tBu group, typically using isobutylene in the presence of an acid catalyst.

-

Saponification : The methyl ester is hydrolyzed to yield the free carboxylic acid, Z-Thr(tBu)-OH.

-

Reduction to Alcohol : The carboxylic acid is reduced to a primary alcohol using a reducing agent like sodium borohydride in tetrahydrofuran, yielding Z-Thr(tBu)-ol.[14] This step is critical as it transforms the amino acid into an amino alcohol.

-

Deprotection of N-terminus : The Z-group is removed via hydrogenation.

-

Final Fmoc Protection : The free amino group of H-Thr(tBu)-ol is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the final product, Fmoc-Threoninol(tBu).[14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Threoninol(tBu) is the synthesis of peptide alcohols—peptides where the C-terminal carboxylic acid is replaced by a primary alcohol.[1] These analogs are of significant interest in drug development because the alcohol functionality can impart greater resistance to degradation by carboxypeptidases, potentially leading to a longer biological half-life.

Experimental Protocol: Manual Coupling of Fmoc-Threoninol(tBu) to a Resin

This protocol describes the initial step of attaching Fmoc-Threoninol(tBu) to a resin to begin the synthesis of a C-terminal peptide alcohol.

Materials and Reagents:

-

Fmoc-Threoninol(tBu)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Step-by-Step Methodology:

-

Resin Swelling: Swell the 2-CTC resin (1 eq) in DCM for 30-60 minutes in the reaction vessel. Drain the DCM.

-

Amino Alcohol Solution Preparation: In a separate vial, dissolve Fmoc-Threoninol(tBu) (1.5-2.0 eq) in anhydrous DCM. Add DIPEA (3.0-4.0 eq) to the solution.

-

Causality Note: 2-CTC resin is highly acid-sensitive. DIPEA is a non-nucleophilic base used to activate the alcohol for attachment to the resin linker without causing premature cleavage. An excess of the amino alcohol is used to drive the reaction to completion.

-

-

Loading Reaction: Add the Fmoc-Threoninol(tBu) solution to the swollen resin. Agitate the mixture with nitrogen bubbling or gentle shaking for 2-4 hours at room temperature.

-

Capping Unreacted Sites: Drain the reaction solution. To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (e.g., in a ratio of 17:2:1) and agitate for 30 minutes.

-

Causality Note: Capping is a critical step to prevent the formation of deletion sequences. The methanol reacts with any remaining chlorotrityl groups, rendering them inert for subsequent coupling cycles.

-

-

Washing: Drain the capping solution. Wash the resin extensively to remove all excess reagents and byproducts. A typical washing sequence is:

-

DCM (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

-

Drying and Substitution Check: Dry the resin under a high vacuum. A small sample can be taken to determine the loading (substitution level) via spectrophotometric analysis of the Fmoc group cleaved by piperidine.

The resin is now ready for the standard SPPS cycle of Fmoc deprotection and coupling of the next amino acid.

Broader Applications in Drug Development and Bioconjugation

The utility of Fmoc-Threoninol(tBu) extends beyond simple peptide alcohol synthesis.[1]

-

Drug Development : It serves as a crucial building block in designing peptide-based drugs and peptidomimetics. The terminal alcohol can be further functionalized, for example, by esterification with a small molecule drug or a targeting ligand.[1]

-